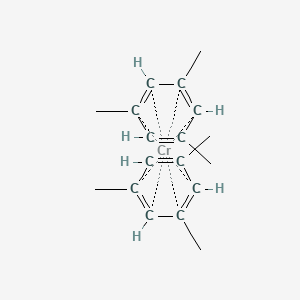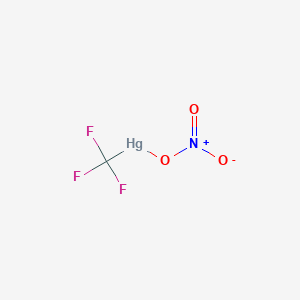![molecular formula C12H12O2 B14758446 2'H-Spiro[1,3-dioxolane-2,1'-naphthalene] CAS No. 170-16-1](/img/structure/B14758446.png)
2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is a spiro compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] typically involves the ketalization of naphthoquinone derivatives. One common method starts with 2,3,4a,5,8,8a-hexahydro-1,4-naphthoquinone, which is ketalized using ethylene glycol in the presence of an acid catalyst to form the cyclic ketal . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production methods for 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a central nervous system depressant.
Medicine: Explored for its analgesic properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] in biological systems involves its interaction with central nervous system receptors. The compound acts as a depressant by modulating neurotransmitter activity, although the exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
Spiropyrans: Known for their photochromic properties and ability to switch between different isomers under light exposure.
Spirooxazines: Similar to spiropyrans but with different heterocyclic components, used in smart materials.
Uniqueness
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is unique due to its specific structural features, which confer distinct chemical reactivity and potential pharmacological effects. Unlike spiropyrans and spirooxazines, this compound has a naphthalene moiety that influences its electronic properties and biological activity.
特性
CAS番号 |
170-16-1 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,1'-2H-naphthalene] |
InChI |
InChI=1S/C12H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-12/h1-6H,7-9H2 |
InChIキー |
SEXIVOAPUCVUER-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)


![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)


![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)





